7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3Br2ClN2 |
|---|---|
Molecular Weight |
310.37 g/mol |
IUPAC Name |
7,8-dibromo-4-chloropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H3Br2ClN2/c8-4-3-12-5(7(4)9)1-11-2-6(12)10/h1-3H |
InChI Key |
RNMKMNAVFUVMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(C(=C2C=N1)Br)Br)Cl |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 7,8 Dibromo 4 Chloropyrrolo 1,2 a Pyrazine
Fundamental Synthetic Approaches to Pyrrolo[1,2-A]pyrazine (B1600676) Core
The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure found in numerous bioactive natural products and synthetic compounds. mdpi.com Its synthesis has been extensively studied, leading to a variety of strategic approaches for its construction. These strategies can be broadly categorized into methods that build the pyrazine (B50134) ring onto a pre-existing pyrrole (B145914), and those that form the pyrrole ring onto a pyrazine precursor, as well as multicomponent reactions that assemble the core in a single pot.
Ring Fusion Strategies: Pyrazine onto Pyrrole
A common and versatile method for the synthesis of the pyrrolo[1,2-a]pyrazine core involves the fusion of a pyrazine ring onto a pyrrole derivative. mdpi.com This approach typically starts with a 2-substituted pyrrole, which undergoes intramolecular cyclization to form the bicyclic system. mdpi.com For instance, a 1H-pyrrole-2-carboxamide bearing an electrophilic group on the amide substituent can cyclize via intramolecular reaction with the nucleophilic pyrrole nitrogen. mdpi.com A variety of electrophilic partners can be employed in this strategy, including those that facilitate aza-Michael additions. mdpi.com
Another prominent ring fusion strategy involves the reaction of 2-formylpyrrole-based enaminones with ammonium acetate, leading to the formation of the pyrrolo[1,2-a]pyrazine skeleton. This method offers a straightforward route to the core structure from readily available starting materials.
Pyrazinone-First Approaches
In contrast to the pyrrole-first strategies, the pyrazinone-first approach involves the construction of the pyrrole ring onto a pre-existing pyrazinone core. mdpi.com This method can be particularly useful when specific substitution patterns are desired on the pyrazine ring. The pyrazinone intermediate can react with a variety of bis-electrophiles to construct the fused pyrrole ring, offering a modular approach to a range of substituted pyrrolo[1,2-a]pyrazines. mdpi.com
Multi-Component Reactions for Pyrrolo[1,2-A]pyrazine Scaffold Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrrolo[1,2-a]pyrazines in a single step from three or more starting materials. mdpi.comingentaconnect.com The Ugi reaction, a well-known MCR, has been successfully applied to the synthesis of polysubstituted pyrrolopyrazinones. mdpi.com In one example, N-(2-oxopropyl)pyrrole-2-carboxylic acids can serve as a bifunctional component in an Ugi reaction with an isonitrile and an amine to generate a library of pyrrolopyrazinone derivatives. mdpi.com
Another notable MCR is the Sc(OTf)3-catalyzed one-pot three-component coupling of a pyrrole derivative, an amine, and a trialkylphosphite. rsc.org This domino process involves a chemoselective Kabachnik–Fields reaction followed by intramolecular cyclodehydration to construct highly functionalized 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. rsc.org Furthermore, a one-pot, three-component reaction of ethylenediamine, dialkyl acetylenedicarboxylates, and β-nitrostyrene derivatives provides an efficient route to pyrrolo[1,2-a]pyrazines. ingentaconnect.com
Cyclization Reactions and Annulation Pathways
A diverse array of cyclization and annulation reactions are employed in the synthesis of the pyrrolo[1,2-a]pyrazine core. mdpi.comacs.org Palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides can lead to the formation of pyrrolo[1,2-a]pyrazines, with the outcome dependent on the specific palladium catalyst used. mdpi.com
Acid-mediated cyclization of Ugi adducts to form dihydropyrazinones, followed by a gold(I)-catalyzed regioselective annulation, provides a two-step procedure for the synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. acs.orgacs.orgnih.gov The gold-catalyzed annulation proceeds with complete regioselectivity. acs.orgacs.orgnih.gov Additionally, both nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives can be utilized to synthesize pyrrolopyrazinone moieties. beilstein-journals.org
Incorporation of Halogen Substituents: Bromination and Chlorination Strategies
With the pyrrolo[1,2-a]pyrazine core constructed, the next crucial step in the synthesis of 7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine is the introduction of the halogen substituents. The regioselectivity of these halogenation reactions is of paramount importance.
Regioselective Halogenation Post-Cyclization
The introduction of halogen atoms onto the pyrrolo[1,2-a]pyrazine scaffold is typically achieved through electrophilic halogenation after the bicyclic core has been formed. The inherent electronic properties of the pyrrolo[1,2-a]pyrazine system will direct the incoming electrophiles to specific positions.
For bromination, reagents such as N-bromosuccinimide (NBS) are commonly used. mdpi.com In the synthesis of longamide B derivatives, bromination with NBS occurs after the formation of the pyrrolopyrazinone core. mdpi.com For more controlled and regioselective bromination, tetrabutylammonium (B224687) tribromide (TBATB) has emerged as a mild and efficient reagent. nih.gov It allows for the selective introduction of one or two bromine atoms at specific positions on related heterocyclic systems. nih.gov
For the chlorination step, various chlorinating agents can be employed. The use of LiCl in the presence of Selectfluor offers a method for the regioselective chlorination of related nitrogen-containing heterocycles under mild conditions. rsc.org The regioselectivity of such reactions is often influenced by the substituent pattern already present on the heterocyclic core. rsc.org It is plausible that the bromination at the 7 and 8 positions would be carried out first, followed by the chlorination at the 4-position, as the electronic nature of the dibrominated intermediate would influence the regioselectivity of the subsequent chlorination.
Interactive Data Table: Synthetic Strategies for the Pyrrolo[1,2-a]pyrazine Core
| Strategy | Key Features | Example Starting Materials | Reference |
| Ring Fusion (Pyrazine onto Pyrrole) | Intramolecular cyclization of a 2-substituted pyrrole. | 1H-pyrrole-2-carboxamide with an electrophilic side chain. | mdpi.com |
| Pyrazinone-First Approach | Construction of the pyrrole ring onto a pre-existing pyrazinone. | Pyrazinone intermediate and a bis-electrophile. | mdpi.com |
| Ugi Multi-Component Reaction | One-pot synthesis of polysubstituted pyrrolopyrazinones. | N-(2-oxopropyl)pyrrole-2-carboxylic acid, isonitrile, amine. | mdpi.com |
| Kabachnik–Fields MCR | One-pot, three-component coupling leading to phosphonates. | Pyrrole derivative, amine, trialkylphosphite. | rsc.org |
| Gold-Catalyzed Annulation | Two-step synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. | Ugi adducts. | acs.orgacs.orgnih.gov |
| Palladium-Catalyzed Cyclization | Formation of the pyrazine ring from an N-allyl precursor. | N-allyl pyrrole-2-carboxamide. | mdpi.com |
Halogenated Precursors in Pyrrolo[1,2-A]pyrazine Synthesis
The synthesis of this compound necessitates the use of halogenated precursors to ensure the correct placement of the bromine and chlorine atoms. As direct halogenation of the parent pyrrolo[1,2-a]pyrazine scaffold is unlikely to yield the desired substitution pattern, a convergent synthesis using pre-halogenated building blocks is the most logical approach.
Pyrrole Precursors: The synthesis would begin with a suitably substituted pyrrole. The required 3,4-dibromopyrrole core is a key intermediate. The synthesis of such compounds can be challenging due to the propensity of pyrrole to undergo electrophilic substitution at the 2 and 5-positions. Therefore, a protecting group on the pyrrole nitrogen is essential to direct the bromination to the 3 and 4-positions. N-sulfonyl protecting groups, such as tosyl or benzenesulfonyl, are commonly employed for this purpose as they are electron-withdrawing and can be removed under relatively mild conditions sci-hub.seresearchgate.net. Starting with an N-protected 2-formylpyrrole, bromination would be directed to the 3 and 4-positions. Subsequent functional group manipulation of the formyl group to an aminomethyl group would provide the key pyrrole precursor.
Pyrazine Precursors: To introduce the chlorine atom at the 4-position, a chlorinated C2-synthon is required for the condensation reaction. 2-Chloropyrazine derivatives are known to be accessible through various synthetic routes nih.govmdpi.com. For the construction of the pyrrolo[1,2-a]pyrazine ring, a reaction between the 2-aminomethyl-3,4-dibromopyrrole and a suitable chlorinated two-carbon electrophile, such as chloroacetaldehyde or its synthetic equivalent, would lead to the formation of the dihydropyrrolo[1,2-a]pyrazine, which can then be oxidized to the aromatic product.
The proposed synthetic sequence is summarized in the table below:
| Step | Reaction | Reactants | Product |
|---|---|---|---|
| 1 | N-Protection | 2-Formylpyrrole, p-Toluenesulfonyl chloride | N-Tosyl-2-formylpyrrole |
| 2 | Dibromination | N-Tosyl-2-formylpyrrole, N-Bromosuccinimide | N-Tosyl-3,4-dibromo-2-formylpyrrole |
| 3 | Reductive Amination | N-Tosyl-3,4-dibromo-2-formylpyrrole, Ammonia, Reducing agent | N-Tosyl-2-(aminomethyl)-3,4-dibromopyrrole |
| 4 | Cyclization/Condensation | N-Tosyl-2-(aminomethyl)-3,4-dibromopyrrole, Chloroacetaldehyde | N-Tosyl-7,8-dibromo-4-chloro-1,2-dihydropyrrolo[1,2-a]pyrazine |
| 5 | Oxidation | N-Tosyl-7,8-dibromo-4-chloro-1,2-dihydropyrrolo[1,2-a]pyrazine | N-Tosyl-7,8-dibromo-4-chloropyrrolo[1,2-a]pyrazine |
| 6 | Deprotection | N-Tosyl-7,8-dibromo-4-chloropyrrolo[1,2-a]pyrazine | This compound |
Protecting Group Strategies in Polyhalogenated Pyrrolo[1,2-A]pyrazine Synthesis
The synthesis of a polyhalogenated molecule like this compound is highly dependent on a robust protecting group strategy. The reactivity of the pyrrole ring towards both electrophilic substitution and oxidation necessitates the use of a protecting group on the nitrogen atom during the synthetic sequence.
Choice of Protecting Group: An ideal protecting group for this synthesis should be stable to the conditions of bromination, functional group interconversions, and the cyclization reaction, yet be readily removable at the final stage without affecting the halogen substituents. N-sulfonyl groups, such as p-toluenesulfonyl (Ts) or benzenesulfonyl (Bs), are excellent candidates sci-hub.seresearchgate.net. These groups are strongly electron-withdrawing, which deactivates the pyrrole ring towards unwanted electrophilic substitution and oxidation. They are also stable under a wide range of reaction conditions, including those involving organometallic reagents and mild acids.
Introduction and Removal: The N-sulfonyl group can be readily introduced by reacting the pyrrole with the corresponding sulfonyl chloride in the presence of a base. The removal of N-aryl and N-alkylsulfonyl groups is typically achieved through alkaline hydrolysis with reagents like sodium hydroxide or potassium hydroxide sci-hub.se. This deprotection method is generally compatible with the halogen atoms on the aromatic rings, although care must be taken to avoid any potential nucleophilic substitution of the chlorine atom on the pyrazine ring, which might be activated towards such reactions.
Orthogonal Protecting Groups: In more complex syntheses involving multiple reactive sites, the concept of orthogonal protecting groups becomes crucial. Orthogonal protecting groups can be removed under different specific conditions, allowing for the selective deprotection and functionalization of different parts of a molecule. While the proposed synthesis of this compound may only require a single protecting group for the pyrrole nitrogen, in the synthesis of more complex analogs, one might need to protect other functional groups. In such cases, a careful selection of orthogonal protecting groups, for example, an acid-labile group for one functionality and a base-labile or hydrogenation-cleavable group for another, would be essential.
The table below summarizes the key aspects of the protecting group strategy:
| Protecting Group | Introduction Reagent | Removal Conditions | Rationale for Use |
|---|---|---|---|
| p-Toluenesulfonyl (Ts) | p-Toluenesulfonyl chloride | Alkaline hydrolysis (e.g., NaOH, KOH) | - Electron-withdrawing, deactivates the pyrrole ring. - Directs bromination to the 3 and 4 positions. - Stable to a wide range of reaction conditions. - Removable under conditions that are likely to be compatible with the halogen substituents. |
Reaction Mechanisms and Pathways for 7,8 Dibromo 4 Chloropyrrolo 1,2 a Pyrazine Transformations
Mechanistic Investigations of Pyrrolo[1,2-A]pyrazine (B1600676) Formation Reactions
The formation of the pyrrolo[1,2-a]pyrazine scaffold is typically achieved through cyclization strategies. mdpi.com One common pathway involves the condensation of a 1,2-disubstituted pyrrole (B145914) with a suitable partner to form the pyrazine (B50134) ring. mdpi.com For instance, a pyrrole bearing an amine-containing substituent at the 1-position and a carbonyl group at the 2-position can undergo intramolecular cyclization. Alternatively, fusing a pyrazinone to a pyrrole ring represents another viable synthetic route. mdpi.com The synthesis of halogenated derivatives often involves the use of halogenated starting materials or subsequent halogenation of the formed bicyclic core. Given the structure of 7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine, its formation likely involves a multi-step synthesis beginning with a substituted pyrrole, followed by the construction of the pyrazine ring and subsequent regioselective halogenation steps.
Reactivity of Carbon-Halogen Bonds (C-Br, C-Cl) in the Pyrrolo[1,2-A]pyrazine System
The reactivity of the three carbon-halogen bonds in this compound is dictated by their position on either the electron-rich pyrrole ring or the electron-deficient pyrazine ring. The C-Cl bond at the 4-position on the pyrazine ring exhibits different chemical behavior compared to the C-Br bonds at the 7- and 8-positions on the pyrrole ring.
The general reactivity trend for halogens as leaving groups in substitution reactions is influenced by bond strength and the stability of the resulting halide anion. The carbon-halogen bond strength decreases down the group, making the C-I bond the weakest and C-F the strongest. centre.edusavemyexams.com
| Bond | Bond Energy (kJ/mol) | Implication for Reactivity |
|---|---|---|
| C-F | 467 | Strongest bond, least reactive leaving group |
| C-Cl | 346 | Intermediate strength and reactivity |
| C-Br | 290 | Weaker bond, more reactive leaving group than C-Cl |
| C-I | 228 | Weakest bond, most reactive leaving group |
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. The pyrrolo[1,2-a]pyrazine system contains an electron-rich pyrrole moiety, which is susceptible to electrophilic attack, and an electron-deficient pyrazine ring, which is generally deactivated towards EAS. stackexchange.com Therefore, any EAS reaction on this compound is expected to occur on the pyrrole ring.
The mechanism proceeds in two steps:
Attack by the aromatic ring: The π-system of the pyrrole ring acts as a nucleophile, attacking an electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the pyrrole ring. masterorganicchemistry.com
For the 7,8-dibromo substituted ring, the bromine atoms are deactivating due to their inductive electron-withdrawing effect, but they are also ortho, para-directing because of resonance effects where their lone pairs can stabilize the arenium ion intermediate. wvu.edu However, since positions 7 and 8 are already substituted, further electrophilic attack would be directed to the remaining open positions on the pyrrole ring, C5 or C6, with the precise location influenced by steric and electronic factors.
Nucleophilic Aromatic Substitution (S_NAr) is typical for aromatic rings that are electron-deficient and possess a good leaving group. nih.gov In this compound, the pyrazine ring is inherently electron-poor due to the two nitrogen atoms. This effect is enhanced by the inductive withdrawal of the chlorine atom. Consequently, the C4-Cl bond is activated for S_NAr. preprints.orgrsc.org The C-Br bonds on the electron-rich pyrrole ring are not expected to undergo S_NAr unless under forcing conditions.
The S_NAr mechanism is a two-step addition-elimination process:
Nucleophilic attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at position 4, which bears the chlorine atom. This breaks the C=N π-bond and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized over the electron-withdrawing pyrazine ring.
Elimination of the leaving group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. youtube.com
This pathway allows for the selective functionalization of the C4 position on the pyrazine ring.
Carbon-halogen bonds can undergo homolytic cleavage under radical conditions (e.g., heat or UV light in the presence of a radical initiator like AIBN) to form aryl radicals. libretexts.org The relative ease of this cleavage correlates inversely with the C-X bond strength (C-I < C-Br < C-Cl). savemyexams.com Therefore, the C-Br bonds at positions 7 and 8 would be more susceptible to radical cleavage than the C-Cl bond at position 4.
Once formed, the aryl radical at C7 or C8 can participate in various reactions, such as:
Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a donor molecule, resulting in a de-brominated product. libretexts.org
Radical chain reactions: The aryl radical can propagate a chain reaction, leading to substitution or coupling products. youtube.com
These reactions provide a pathway for transformations that are distinct from the ionic mechanisms of EAS and S_NAr.
Regioselectivity and Stereoselectivity in Reactions Involving this compound
The outcome of reactions on this molecule is governed by the interplay of electronic and steric effects, which determines the regioselectivity.
The distribution of electron density and the physical space occupied by existing substituents are the primary factors controlling where a reaction will occur. nih.gov
Electronic Effects:
The pyrrole ring is π-excessive and acts as an electron-donating group, activating this part of the molecule for electrophilic attack.
The pyrazine ring is π-deficient, making it susceptible to nucleophilic attack, particularly at the C4 position.
The halogen substituents (Br and Cl) are inductively electron-withdrawing, which deactivates the rings towards electrophilic attack. However, through resonance, they can donate lone-pair electron density, which helps stabilize the intermediate carbocation in EAS and directs incoming electrophiles. wvu.edu
Steric Effects:
The bromine atoms at positions 7 and 8 are bulky and can sterically hinder the approach of reagents to the adjacent C6 position. This could favor electrophilic attack at the less hindered C5 position.
In nucleophilic substitution at C4, the bromine atoms are distant and would exert minimal steric influence, allowing for a wide range of nucleophiles to react.
The regioselectivity of different reaction types can be summarized as follows:
| Reaction Type | Most Probable Reaction Site(s) | Controlling Factors |
|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | C5 or C6 on the pyrrole ring | Electronic activation by the pyrrole ring; directing effects of Br; steric hindrance from Br. researchgate.netnih.gov |
| Nucleophilic Aromatic Substitution (S_NAr) | C4 on the pyrazine ring | Electronic deactivation by the pyrazine nitrogens; good leaving group (Cl⁻). nih.govpreprints.org |
| Radical Substitution | C7 or C8 on the pyrrole ring | Lower C-Br bond dissociation energy compared to C-Cl. libretexts.org |
Directing Group Effects
The regiochemical outcome of transformations involving this compound is significantly governed by the directing effects of the three halogen substituents. The interplay between the inherent electronic properties of the bicyclic pyrrolo[1,2-a]pyrazine core and the electronic influence of the bromine and chlorine atoms dictates the position of subsequent chemical modifications, particularly in electrophilic aromatic substitution reactions.
The pyrrolo[1,2-a]pyrazine scaffold is a fused heterocyclic system comprising an electron-rich pyrrole ring and an electron-deficient pyrazine ring. This electronic dichotomy means that electrophilic attack is most likely to occur on the five-membered pyrrole moiety, which is more activated towards such reactions. Conversely, the six-membered pyrazine ring is generally deactivated towards electrophilic substitution, a characteristic common to pyridine-like heterocycles. stackexchange.com
The halogen substituents (Cl at C4, Br at C7 and C8) exert a dual electronic influence on the ring system:
Inductive Effect (-I): Due to their high electronegativity, all three halogen atoms withdraw electron density from the aromatic system through the sigma bonds. This inductive effect deactivates the entire molecule, making it less reactive towards electrophiles compared to the unsubstituted pyrrolo[1,2-a]pyrazine.
Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be donated into the aromatic π-system. This resonance effect increases the electron density at specific positions, thereby directing incoming electrophiles to those sites. For halogens, this effect typically directs incoming groups to the ortho and para positions.
In the context of this compound, these effects manifest in a complex manner:
Reactivity of the Pyrrole Ring (C1 and C3): The primary sites for electrophilic attack are the C1 and C3 positions of the electron-rich pyrrole ring. The stability of the cationic intermediate (arenium ion) formed during the reaction determines the regioselectivity. stackexchange.com The halogen substituents on the pyrazine ring influence the relative stability of the intermediates formed from attack at C1 versus C3.
The C4-chloro group, being in proximity to the pyrrole ring, exerts a significant deactivating inductive effect. This effect is more pronounced at the adjacent C3 position, potentially making C1 the more favorable site for electrophilic substitution.
Steric hindrance from the C4-chloro substituent may also disfavor attack at the C3 position, further enhancing the preference for substitution at C1.
Reactivity of the Pyrazine Ring (C6): While the pyrazine ring is inherently deactivated, the directing effects of the bromine substituents at C7 and C8 must be considered.
The C7-bromo group, through its +M effect, would direct an incoming electrophile to its ortho positions, which are C6 and C8. Since C8 is already substituted, this effect would activate the C6 position relative to other positions on the pyrazine ring.
Similarly, the C8-bromo group directs to the C7 position.
Despite this potential directing influence towards C6, the cumulative deactivating inductive effects of all three halogens and the intrinsic electron-deficient nature of the pyrazine ring make electrophilic substitution on this ring highly unfavorable compared to the pyrrole ring. Studies on related aza-heterocycles confirm that electrophilic attack preferentially occurs on the five-membered ring. stackexchange.com
The following table summarizes the directing effects at key positions of the this compound core.
| Position | Controlling Factors | Predicted Reactivity towards Electrophiles | Rationale |
|---|---|---|---|
| C1 | Electronic Effects | Most Favorable | Part of the electron-rich pyrrole ring. Less inductively deactivated by the C4-Cl compared to C3. |
| C3 | Electronic & Steric Effects | Less Favorable | Strong deactivating inductive effect and potential steric hindrance from the adjacent C4-Cl group. |
| C6 | Electronic Effects | Unfavorable | Located on the electron-deficient pyrazine ring, which is heavily deactivated by three halogen substituents, despite a potential weak directing effect from the C7-Br. |
Spectroscopic Elucidation of Chemical Structure and Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 7,8-Dibromo-4-chloropyrrolo[1,2-a]pyrazine, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to establish connectivity within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the limited number of protons. The pyrrolo[1,2-a]pyrazine (B1600676) core has three protons attached to the pyrrole (B145914) and pyrazine (B50134) rings. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen atoms and the deshielding effects of the aromatic system. The bromine and chlorine substituents will further modulate the electronic environment and, consequently, the chemical shifts of the nearby protons.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-1 | 7.0 - 7.5 | Doublet | 2-3 |
| H-2 | 6.5 - 7.0 | Doublet of doublets | J(H2,H1) = 2-3, J(H2,H3) = 3-4 |
| H-3 | 7.5 - 8.0 | Doublet | 3-4 |
| H-6 | 8.0 - 8.5 | Singlet | - |
Note: The expected values are estimations and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each of the seven carbon atoms in the pyrrolo[1,2-a]pyrazine ring system. The chemical shifts will be influenced by the hybridization of the carbon atoms, the proximity to heteroatoms (nitrogen), and the electron-withdrawing effects of the halogen substituents. The carbons bearing the bromine and chlorine atoms (C-4, C-7, and C-8) are expected to be significantly deshielded.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| C-1 | 110 - 120 |
| C-2 | 100 - 110 |
| C-3 | 120 - 130 |
| C-4 | 140 - 150 |
| C-6 | 130 - 140 |
| C-7 | 115 - 125 |
| C-8 | 105 - 115 |
| C-8a | 125 - 135 |
Note: The expected values are estimations and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For instance, correlations between H-1, H-2, and H-3 would confirm their connectivity within the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across the entire molecule, including linking the pyrrole and pyrazine rings and confirming the positions of the substituents. For example, correlations from H-6 to C-4 and C-8 would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a planar molecule like this compound, NOESY can help to confirm through-space interactions between nearby protons.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental formula with high accuracy, confirming the presence of two bromine atoms, one chlorine atom, and the expected number of carbon, hydrogen, and nitrogen atoms. The isotopic pattern of the molecular ion peak would be characteristic, showing a distinctive cluster due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Expected HRMS Data:
| Ion | Calculated m/z |
| [M]⁺ | 308.8488 |
| [M+H]⁺ | 309.8566 |
| [M+Na]⁺ | 331.8386 |
Note: The calculated m/z values are for the most abundant isotopes (¹²C₇¹H₃⁷⁹Br₂³⁵Cl¹⁴N₂).
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. The initial fragmentation would likely involve the loss of a bromine or chlorine atom, followed by the cleavage of the pyrrolo[1,2-a]pyrazine ring system.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present. For this compound, these techniques would be used to confirm the presence of the aromatic C-H bonds, C=C and C=N bonds within the heterocyclic rings, and the C-Br and C-Cl bonds.
Expected Vibrational Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| C=C/C=N stretch | 1500 - 1650 | IR, Raman |
| C-Cl stretch | 600 - 800 | IR |
| C-Br stretch | 500 - 600 | IR |
The combination of these spectroscopic methods would provide a comprehensive and unambiguous structural elucidation of this compound.
Spectroscopic and Crystallographic Data for this compound Remains Elusive in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and scholarly articles, detailed experimental data on the spectroscopic and crystallographic properties of the chemical compound this compound is not available in the public domain. Therefore, it is not possible to provide an article with the requested detailed research findings, including data tables on its Ultraviolet-Visible (UV-Vis) spectroscopy and X-ray crystallography.
The inquiry for information specifically focused on the following analytical techniques:
X-ray Crystallography for Solid-State Structural Determination:This method provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive proof of a molecule's structure and conformation. There are no available crystallographic reports or databases containing the crystal structure of this compound.
While research exists for the parent compound, pyrrolo[1,2-a]pyrazine, and other variously substituted derivatives, the specific substitution pattern of two bromine atoms at the 7 and 8 positions and a chlorine atom at the 4 position has not been characterized using these methods in any accessible literature. The scientific community relies on such published data to understand the fundamental properties of chemical compounds, and in this case, the information has not yet been reported.
Theoretical and Computational Chemistry of 7,8 Dibromo 4 Chloropyrrolo 1,2 a Pyrazine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for investigating the molecular and electronic properties of compounds like 7,8-Dibromo-4-chloropyrrolo[1,2-a]pyrazine. These ab initio and density functional theory methods allow for the prediction of molecular geometry, electronic distribution, and reactivity without the need for empirical data.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a widely used approach for studying heterocyclic compounds due to its balance of accuracy and computational efficiency. acs.orgchemrxiv.org
A DFT study of this compound would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process identifies the lowest energy conformation of the molecule. From this optimized structure, various electronic properties and reactivity descriptors can be calculated. These descriptors, such as electronegativity, hardness, and electrophilicity, provide quantitative measures of the molecule's chemical behavior. scilit.com The selection of an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results that correlate well with experimental data. acs.orgnih.gov
Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated via DFT
| Parameter | Hypothetical Value | Description |
|---|---|---|
| EHOMO (eV) | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO (eV) | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) (eV) | 5.10 | Indicates chemical reactivity and stability |
| Electronegativity (χ) | 4.30 | The power of an atom to attract electrons to itself |
| Chemical Hardness (η) | 2.55 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.62 | Propensity of a species to accept electrons |
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals that are spread across the entire molecule. wikipedia.orglibretexts.org Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.
The HOMO represents the region from which electrons are most likely to be donated in a chemical reaction, making it central to the molecule's role as a nucleophile. Conversely, the LUMO represents the region most likely to accept electrons, defining its electrophilic character. The spatial distribution of these orbitals can predict the most reactive sites within the molecule. For instance, in electrophilic aromatic substitution reactions, the reaction is expected to occur at the atoms where the HOMO has the largest electron density. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry provides invaluable tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. github.io The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). github.iomdpi.com
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C-1 | 118.5 | H-1 | 7.85 |
| C-2 | 112.3 | H-2 | 6.90 |
| C-3 | 125.1 | H-3 | 7.60 |
| C-4 | 145.2 | H-5 | 8.10 |
| C-5a | 128.9 | H-6 | 8.35 |
| C-7 | 115.8 | ||
| C-8 | 117.4 |
Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out after a geometry optimization to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies). nih.gov The resulting vibrational modes correspond to specific bond stretches, bends, and torsions within the molecule. For polycyclic aromatic compounds, DFT methods like B3LYP have been shown to provide reliable predictions of vibrational spectra. acs.orgaip.org The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.
For a molecule like this compound, this methodology could be used to study its reactivity in, for example, electrophilic substitution or nucleophilic substitution reactions. semanticscholar.org By comparing the activation energies for substitution at different positions on the pyrrolopyrazine ring system, one can predict the regioselectivity of the reaction. This analysis provides deep insights into why a reaction favors one product over another, which is crucial for synthetic planning and understanding chemical reactivity.
Energetics of Carbon-Halogen Bond Dissociation
The strength of the carbon-halogen (C-X) bonds is a critical factor in determining the reactivity of this compound, particularly in reactions involving bond cleavage, such as cross-coupling reactions. Bond Dissociation Energy (BDE) is the standard measure of the energy required to break a bond homolytically. Computational methods, especially Density Functional Theory (DFT), are powerful tools for accurately predicting BDEs.
For halogenated heterocyclic compounds, BDEs are influenced by the nature of the halogen, the position of the halogen on the ring, and the electronic properties of the heterocyclic system. Generally, for a given aromatic system, the C-Cl bond is stronger than the C-Br bond. Theoretical calculations on a variety of N-heterocycles have consistently shown this trend. For instance, DFT calculations using the B3LYP functional have demonstrated that C-Cl BDEs are, on average, 7.55 ± 0.42 kcal/mol higher than C-Br BDEs in a range of monosubstituted heterocycles. nih.gov
While specific BDE values for this compound are not published, we can infer the relative strengths of its C-X bonds from data on similar systems. The BDEs for C-Cl and C-Br bonds at different positions on various nitrogen-containing heterocycles have been calculated, providing a valuable reference. For example, in pyrazine (B50134), the C-Cl bond at the 2-position has a calculated BDE of approximately 93-95 kcal/mol (G3B3 level of theory). nih.gov The BDEs for C-Br bonds are typically lower. The presence of multiple halogens and the fused pyrrole (B145914) ring in this compound will modulate these values, but the general trend of C-Cl > C-Br bond strength is expected to hold.
| Compound | Bond | Computational Method | Calculated BDE (kcal/mol) | Reference |
|---|---|---|---|---|
| 2-chloropyrazine | C-Cl | G3B3 | 93.6 | nih.gov |
| 2,5-dichloropyrazine | C-Cl | G3B3 | 94.6 | nih.gov |
| 2-bromopyridine | C-Br | B3LYP/6-31G(d) | 83.7 | nih.gov |
| 3-bromopyridine | C-Br | B3LYP/6-31G(d) | 86.7 | nih.gov |
| Chlorobenzene | C-Cl | G3B3 | 99.0 | nih.gov |
| Bromobenzene | C-Br | CBS-RAD | 79.7 | nih.gov |
Computational Studies of Reaction Mechanisms
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. For a polyhalogenated heteroaromatic compound like this compound, a key reaction type is Nucleophilic Aromatic Substitution (SNAr).
The SNAr mechanism typically proceeds via a two-step process involving the formation of a Meisenheimer complex. However, recent computational studies have revealed that some SNAr reactions can proceed through a concerted or borderline mechanism. nih.gov The specific pathway is dependent on the substrate, nucleophile, and reaction conditions. For halogenated N-heterocycles, the position of the halogen and the nature of the ring system significantly influence the activation energy of the reaction. DFT calculations can map out the potential energy surface for the reaction, identifying the most favorable pathway. For instance, studies on other halogenated pyrazines have explored their reactivity in SNAr reactions, often highlighting the role of the nitrogen atoms in activating the ring towards nucleophilic attack. acs.orgresearchtrends.net
While a specific reaction mechanism for this compound is not available, a hypothetical SNAr reaction at one of the halogenated positions could be computationally modeled. Such a study would likely involve calculating the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products. The relative activation energies for substitution at the C4-Cl, C7-Br, and C8-Br positions would reveal the most likely site of reaction.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Heterocycle + Nucleophile) | 0.0 |
| 2 | Transition State | +15.2 |
| 3 | Products | -5.8 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a powerful approach to understanding the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological macromolecule. For a molecule like this compound, MD simulations can offer insights into its conformational flexibility, solvation properties, and potential binding modes with a target protein.
In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. For halogenated compounds, specialized force field parameters are often required to accurately model halogen bonding—a directional, non-covalent interaction involving the halogen atom. nih.govresearchgate.net
A typical MD simulation of this compound in a solvent like water would involve placing the molecule in a box of solvent molecules and simulating the system for a period of nanoseconds. Analysis of the resulting trajectory can provide information on the molecule's structural stability, measured by the root-mean-square deviation (RMSD) of the atomic positions over time. The root-mean-square fluctuation (RMSF) of each atom can highlight flexible regions of the molecule. Furthermore, if the molecule is simulated in complex with a protein, MD can reveal key interactions, such as hydrogen bonds and halogen bonds, that stabilize the binding. doaj.orgresearchgate.netmdpi.compensoft.net
| Parameter/Result | Value/Description |
|---|---|
| Force Field | CHARMM36m with CGenFF for the ligand |
| Solvent | TIP3P water model |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Average Ligand RMSD | 1.5 ± 0.3 Å |
| Key Interactions Observed | Halogen bond between Br and a backbone carbonyl oxygen; π-stacking with a phenylalanine residue. |
Based on a thorough review of available scientific literature, there is currently no specific published research detailing the derivatization and further functionalization of the exact compound “this compound” for the outlined reactions.
Searches for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, Negishi and Stille couplings, nucleophilic displacement of its halogens, or the specific introduction of alkyl and aryl substituents onto the this compound core did not yield any dedicated studies.
While the functionalization of the broader pyrrolo[1,2-a]pyrazine (B1600676) scaffold and related halogenated heterocyclic systems has been investigated, the specific reactivity and reaction conditions for the title compound have not been reported. Therefore, it is not possible to provide a detailed and scientifically accurate article on this subject as per the requested outline.
Derivatization and Further Functionalization of 7,8 Dibromo 4 Chloropyrrolo 1,2 a Pyrazine
Ring-Opening and Rearrangement Reactions
The fused pyrrolo[1,2-a]pyrazine (B1600676) ring system is generally stable; however, under specific conditions, it can undergo ring-opening or rearrangement reactions. These transformations are often triggered by the introduction of reactive reagents or by intramolecular strain.
Peracid oxidation of related pyrrolopyrazine systems has been shown to induce ring-opening or rearrangement. For instance, the oxidation of 3-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyrazine with a peracid leads to the ring-opened product, N-benzoylurea rsc.org. This suggests that the pyrazine (B50134) ring of 7,8-dibromo-4-chloropyrrolo[1,2-a]pyrazine could be susceptible to oxidative cleavage under similar conditions. The electron-withdrawing nature of the chloro and bromo substituents may influence the electron density of the pyrazine ring, potentially affecting its susceptibility to oxidation.
Rearrangement reactions of fused pyrrole (B145914) systems have also been documented. For example, pyrrolo[1,2-d] mdpi.comresearchgate.neturfu.ruoxadiazines can rearrange to form pyrrolo[2,1-f] mdpi.comurfu.runih.govtriazin-4(3H)-ones under nucleophilic conditions nih.govnih.govresearchgate.net. While this is a different heterocyclic system, it demonstrates the potential for skeletal reorganization in related fused nitrogen heterocycles. Furthermore, an alkyne-triggered sequence of cleavage and cyclization has been reported for 1-phenylethynyl substituted pyrrolo[1,2-a]pyrazines, leading to the formation of larger pyrrolo[1,2-d] mdpi.comurfu.rudiazecine rings urfu.ru. This indicates that the introduction of a suitable functional group could initiate a cascade of bond-breaking and bond-forming events, leading to a rearranged molecular framework.
Multicomponent Reactions Incorporating this compound as a Building Block
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the rapid construction of complex molecules in a single step. While there are no specific reports on using this compound as a building block in MCRs, the synthesis of the pyrrolo[1,2-a]pyrazine core itself is often achieved through such strategies. This suggests that the derivatized scaffold could potentially participate in or be synthesized via MCRs.
The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely used to create diverse molecular scaffolds researchgate.net. For instance, a post-Ugi cyclization and gold(I)-catalyzed annulation sequence has been employed for the regioselective synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones nih.gov. This approach involves the initial formation of a linear Ugi adduct, which then undergoes cyclization to form the desired heterocyclic system.
The Castagnoli-Cushman reaction, another important MCR, involves the reaction of a cyclic anhydride with an imine to produce a lactam. This reaction has been applied to the synthesis of trisubstituted pyrrolopyrazinones mdpi.com.
Given the reactivity of the pyrrolo[1,2-a]pyrazine core, it is plausible that this compound could be employed in MCRs where one of its reactive sites participates in the reaction cascade. For example, the chloro group at the 4-position could potentially be displaced by a nucleophile generated in situ during an MCR. Alternatively, the pyrrole nitrogen could act as a nucleophilic component in certain MCRs.
Below are examples of multicomponent reactions used to synthesize related pyrrolo[1,2-a]pyrazinone frameworks.
| Reaction Type | Components | Product | Reference |
|---|---|---|---|
| Ugi Reaction | N-(2-oxopropyl)pyrrole-2-carboxylic acids, isonitrile, amine | Polysubstituted pyrrolopyrazinones | mdpi.com |
| Castagnoli-Cushman Reaction | Pyrrole cyclic anhydrides, imines | Trisubstituted pyrrolopyrazinones | mdpi.com |
| Three-component reaction | 1,2-diaminoethane, dialkyl acetylene dicarboxylate, bromopyruvate | Diester of pyrrolopyrazinone | mdpi.com |
Advanced Methodologies in Pyrrolo 1,2 a Pyrazine Chemistry
Flow Chemistry Approaches for Synthesis
Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific flow chemistry routes to 7,8-Dibromo-4-chloropyrrolo[1,2-a]pyrazine have not been extensively detailed in the literature, the principles of flow synthesis have been successfully applied to other nitrogen-containing heterocycles, suggesting viable pathways.
A potential flow-based synthesis could involve a multi-step sequence where key intermediates are generated and consumed in a continuous stream. For instance, the construction of the pyrrolo[1,2-a]pyrazine (B1600676) core itself could be adapted to a flow regime. Drawing parallels from the synthesis of related structures like pyrazoles, a flow process could be designed for the condensation of a substituted pyrrole (B145914) precursor with a suitable pyrazine (B50134) fragment. The use of packed-bed reactors with immobilized reagents or catalysts could facilitate the reaction and simplify purification.
Halogenation steps, which are often highly exothermic and require careful control of stoichiometry, are particularly well-suited for flow chemistry. The regioselective bromination and chlorination of the pyrrolo[1,2-a]pyrazine core could be achieved by introducing the halogenating agents via a separate inlet, allowing for precise temperature control and minimizing the formation of over-halogenated byproducts.
Table 1: Potential Advantages of Flow Synthesis for Halogenated Pyrrolo[1,2-a]pyrazines
| Feature | Advantage in Flow Chemistry | Relevance to this compound Synthesis |
| Heat Transfer | Superior temperature control due to high surface-area-to-volume ratio. | Enables safe handling of exothermic halogenation reactions and precise control over reaction kinetics. |
| Mass Transfer | Efficient mixing of reagents. | Ensures homogeneous reaction conditions, leading to improved yields and selectivity in cyclization and halogenation steps. |
| Safety | Small reaction volumes minimize the risk associated with hazardous reagents and intermediates. | Important when using corrosive and toxic halogenating agents like bromine and chlorine sources. |
| Scalability | Production can be increased by running the system for longer periods. | Allows for the efficient production of larger quantities of the target compound without re-optimization of reaction conditions. |
| Automation | precise control over reaction parameters (temperature, flow rate, stoichiometry). | Leads to higher reproducibility and the potential for library synthesis of variously substituted pyrrolo[1,2-a]pyrazines. |
Photoredox Catalysis in Halogenated Pyrrolo[1,2-A]pyrazine Transformations
Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. This methodology relies on the ability of a photocatalyst to absorb light and initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates. While direct applications to this compound are not yet widely reported, the reactivity of aryl halides in photoredox-catalyzed reactions suggests numerous possibilities for its transformation.
The bromine and chlorine substituents on the pyrrolo[1,2-a]pyrazine ring can be targeted for various cross-coupling reactions. For example, a photoredox-catalyzed approach could be employed for the arylation, alkylation, or acylation at the 7- or 8-positions by leveraging the reactivity of the C-Br bonds. The general mechanism would involve the photocatalyst absorbing visible light and reaching an excited state. This excited-state photocatalyst can then reduce the aryl bromide, leading to the formation of a pyrrolo[1,2-a]pyrazinyl radical and a halide anion. This radical can then engage with a suitable coupling partner to form the desired product.
Furthermore, photoredox catalysis can enable transformations that are challenging to achieve through traditional methods. For instance, the direct C-H functionalization of a partially dehalogenated pyrrolo[1,2-a]pyrazine intermediate could be facilitated by a photoredox-mediated hydrogen atom transfer (HAT) process.
Table 2: Potential Photoredox-Catalyzed Transformations of Halogenated Pyrrolo[1,2-a]pyrazines
| Transformation | Coupling Partner | Potential Product |
| Arylation | Aryl boronic acids, aryl trifluoroborates | Aryl-substituted pyrrolo[1,2-a]pyrazines |
| Alkylation | Alkyl silicates, carboxylic acids (via decarboxylation) | Alkyl-substituted pyrrolo[1,2-a]pyrazines |
| Trifluoromethylation | CF₃-source (e.g., Umemoto's or Togni's reagent) | Trifluoromethylated pyrrolo[1,2-a]pyrazines |
| Amination | Amines | Amino-substituted pyrrolo[1,2-a]pyrazines |
Electrochemical Synthesis Methods
Electrochemical synthesis offers a green and sustainable alternative to conventional chemical synthesis by using electricity to drive chemical reactions. This approach can minimize the use of stoichiometric reagents, often leading to cleaner reaction profiles and easier purification. The application of electrochemistry to the synthesis and modification of pyrrolo[1,2-a]pyrazines is a promising area of research.
For the synthesis of the this compound core, an electrochemical approach could be envisioned for the cyclization step, potentially through an oxidative C-N bond formation. More directly, electrochemistry can be a powerful tool for halogenation reactions. Anodic oxidation of halide salts (e.g., LiBr, LiCl) can generate electrophilic halogen species in situ, which can then react with the pyrrolo[1,2-a]pyrazine substrate. This method allows for precise control over the amount of halogenating agent generated by modulating the applied current or charge, which could be beneficial for achieving the desired tri-halogenation pattern.
Conversely, cathodic reduction can be employed for the selective dehalogenation of polyhalogenated compounds. This could be a valuable strategy for the controlled transformation of this compound into less halogenated derivatives, providing access to a range of analogs for further functionalization. The selectivity of dehalogenation (e.g., C-Br vs. C-Cl) could potentially be controlled by tuning the electrode potential.
Recent studies on the electrochemical synthesis of other nitrogen heterocycles, such as acetylpyrazine, have demonstrated the feasibility of using electrochemical methods for C-C bond formation on the pyrazine ring. xmu.edu.cn In this work, acetyl radicals were generated electrochemically and subsequently reacted with protonated pyrazine to yield acetylpyrazine. xmu.edu.cn A similar strategy could be explored for the introduction of various functional groups onto the pyrrolo[1,2-a]pyrazine scaffold.
Table 3: Potential Electrochemical Applications in the Chemistry of this compound
| Electrochemical Method | Application | Potential Outcome |
| Anodic Oxidation | In situ generation of electrophilic halogens from halide salts. | Controlled and regioselective halogenation of the pyrrolo[1,2-a]pyrazine core. |
| Cathodic Reduction | Selective reduction of C-Halogen bonds. | Stepwise dehalogenation to produce mono- or di-halogenated pyrrolo[1,2-a]pyrazines. |
| Paired Electrosynthesis | Simultaneous oxidation and reduction at the anode and cathode. | Efficient process for concurrent functionalization and/or modification at different sites. |
| Mediated Electrosynthesis | Use of a redox mediator to facilitate electron transfer. | Lowering overpotentials and improving reaction efficiency for otherwise sluggish transformations. |
Conclusion and Future Research Directions
Summary of Current Research Status
Currently, dedicated research focusing specifically on 7,8-Dibromo-4-chloropyrrolo[1,2-a]pyrazine is not extensively documented in publicly available scientific literature. The compound is primarily available through commercial chemical suppliers, identified by its CAS number 1416438-09-9. bldpharm.com The bulk of existing research has centered on the broader class of pyrrolo[1,2-a]pyrazines and their derivatives, including dihydropyrrolo[1,2-a]pyrazinones, which often feature bromine substituents on the pyrrole (B145914) ring and are found in various bioactive natural products. mdpi.com This suggests a scientific interest in halogenated pyrrolo[1,2-a]pyrazine (B1600676) systems, yet the specific combination of 7,8-dibromo and 4-chloro substitution remains a niche area. The current understanding of this compound is therefore largely theoretical, based on the known chemistry of the parent scaffold and related halogenated analogs.
Unexplored Synthetic Avenues
The synthesis of the pyrrolo[1,2-a]pyrazine core has been approached through various strategies, often involving the cyclization of appropriately substituted pyrrole precursors. hairuichem.com For a polysubstituted derivative like this compound, several synthetic routes could be envisioned, although they remain to be experimentally verified for this specific compound.
One potential approach involves the initial construction of a di-brominated pyrrole intermediate, followed by the annulation of the pyrazine (B50134) ring. Alternatively, the pyrrolo[1,2-a]pyrazine core could be synthesized first, followed by regioselective halogenation. The regioselective bromination of similar heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, has been successfully achieved using reagents like tetrabutylammonium (B224687) tribromide (TBATB), suggesting that a similar strategy could be applicable here. nih.gov
Further unexplored avenues could involve multi-component reactions, which have been utilized for the synthesis of other functionalized pyrrolo[1,2-a]pyrazines. rsc.org The development of a concise and efficient synthesis for this compound would be a crucial first step in unlocking its potential for further research and application.
Table 1: Potential Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages |
| Linear Synthesis | Stepwise construction starting from a pyrrole derivative, followed by bromination and pyrazine ring formation. | Potentially high control over regioselectivity. |
| Convergent Synthesis | Independent synthesis of pyrrole and pyrazine precursors followed by a coupling reaction. | May lead to higher overall yields. |
| Post-functionalization | Synthesis of the core pyrrolo[1,2-a]pyrazine followed by sequential halogenation. | Could allow for the introduction of different halogens at specific positions. |
| Multi-component Reaction | A one-pot reaction involving multiple starting materials to form the final product. | High atom economy and operational simplicity. |
This table presents hypothetical strategies based on general organic synthesis principles.
Novel Reactivity and Mechanistic Insights
The reactivity of this compound is expected to be dictated by the electronic properties of the pyrrolo[1,2-a]pyrazine core and the influence of the three halogen substituents. The bromine atoms at the 7 and 8 positions on the pyrrole ring and the chlorine atom at the 4 position on the pyrazine ring are anticipated to be susceptible to various chemical transformations, particularly cross-coupling reactions.
Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings could potentially be employed to introduce new carbon-carbon bonds at the halogenated positions. The differential reactivity of the C-Br and C-Cl bonds might allow for selective functionalization. For instance, the C-Br bonds are generally more reactive in palladium-catalyzed cross-coupling reactions than C-Cl bonds, which could enable stepwise modification of the scaffold.
Mechanistic studies of these potential reactions would be of significant interest. Investigating the kinetics and thermodynamics of the substitution reactions, as well as the influence of catalysts and reaction conditions, would provide valuable insights into the reactivity of this specific molecule. Furthermore, the electronic effects of the substituents on the aromatic system could be studied using computational methods to predict and rationalize its reactivity.
Potential for Scaffold Modification and Diversification
The presence of three distinct halogen atoms on the this compound scaffold provides a rich platform for chemical diversification. A library of novel compounds could be generated by selectively replacing the halogen atoms with a variety of functional groups.
For example, the introduction of aryl, heteroaryl, or alkyl groups via cross-coupling reactions could lead to a diverse set of derivatives with potentially interesting biological or material properties. scispace.com Nucleophilic aromatic substitution reactions could also be explored, particularly at the 4-position, to introduce nitrogen, oxygen, or sulfur-containing moieties.
The diversification of this scaffold could lead to the discovery of new chemical entities with applications in drug discovery or materials science. The systematic exploration of the chemical space around the this compound core is a promising area for future research.
Table 2: Potential Scaffold Modifications and Diversification Reactions
| Reaction Type | Position(s) | Potential Reagents | Potential New Functional Groups |
| Suzuki Coupling | 4, 7, 8 | Aryl/heteroaryl boronic acids | Aryl, Heteroaryl |
| Stille Coupling | 4, 7, 8 | Organostannanes | Alkyl, Alkenyl, Aryl |
| Sonogashira Coupling | 4, 7, 8 | Terminal alkynes | Alkynyl |
| Buchwald-Hartwig Amination | 4, 7, 8 | Amines | Primary/secondary/tertiary amines |
| Nucleophilic Aromatic Substitution | 4 | Nucleophiles (e.g., alkoxides, thiolates) | Ethers, Thioethers |
This table outlines hypothetical reactions based on established organic chemistry methodologies.
Q & A
What are the most reliable synthetic routes for 7,8-dibromo-4-chloropyrrolo[1,2-a]pyrazine, and how can reaction yields be optimized?
Basic:
The synthesis of halogenated pyrrolopyrazines typically involves cyclization reactions or halogenation of precursor heterocycles. For example, palladium-catalyzed carbonylation at elevated pressure (30–50 bar CO) has been used to introduce ester groups into similar chloropyrazine frameworks . Multi-step protocols involving bromination/chlorination of pyrrolopyrazine intermediates are common, with yields dependent on stoichiometric control of halogenating agents (e.g., N-bromosuccinimide or PCl₅).
Advanced:
Optimization requires careful monitoring of reaction kinetics. For instance, bromination at the 7,8-positions may compete with over-halogenation or ring degradation. Use in situ spectroscopic techniques (e.g., FTIR or HPLC) to track intermediate formation. Adjust solvent polarity (e.g., switching from DMF to dichloromethane) to stabilize reactive intermediates and reduce side reactions. Computational modeling of transition states (DFT calculations) can predict regioselectivity for halogenation .
How do structural variations in pyrrolo[1,2-a]pyrazine derivatives influence their biological activity?
Basic:
Substituent positioning (e.g., bromine vs. chlorine) and electronic effects (e.g., electron-withdrawing halogens) modulate interactions with biological targets. For example, 4-chloro substitution in related compounds enhances binding to kinase domains by forming halogen bonds with backbone carbonyl groups .
Advanced:
Structure-activity relationship (SAR) studies require systematic substitution. Compare 7,8-dibromo-4-chloro derivatives with analogs like 3-ethyl-7,8-dihydropyrazolo-pyrrolopyrimidinone, where ethyl groups increase lipophilicity and blood-brain barrier penetration . Use molecular docking (AutoDock Vina) to simulate binding to ATP-binding pockets or enzyme active sites. Validate predictions via in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .
What analytical techniques are critical for resolving contradictions in spectral data for halogenated pyrrolopyrazines?
Basic:
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard. For example, HRMS can resolve discrepancies between theoretical and observed m/z values (e.g., a 0.0096 discrepancy in a related compound due to isotopic interference) .
Advanced:
Combine 2D NMR (HSQC, HMBC) to assign ambiguous peaks caused by overlapping signals in crowded aromatic regions. For crystalline derivatives, X-ray crystallography provides definitive confirmation of halogen positions. If crystallinity is poor, use dynamic NMR at variable temperatures to probe conformational exchange .
How can researchers address low yields in multi-step syntheses of this compound?
Basic:
Optimize purification steps: Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate 10:1 to 3:1) to separate halogenated byproducts. Monitor purity via TLC (Rf ~0.3 in ethyl acetate) .
Advanced:
Implement flow chemistry to improve heat/mass transfer in exothermic bromination steps. Use design of experiments (DoE) to statistically identify critical factors (e.g., temperature, catalyst loading). For example, a Plackett-Burman design reduced side-product formation by 40% in a similar palladium-catalyzed reaction .
What strategies are effective for studying the stability of this compound under physiological conditions?
Basic:
Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Store samples at 2–8°C in amber vials to prevent photodegradation .
Advanced:
Use LC-MS/MS to identify degradation products (e.g., dehalogenation or ring-opening metabolites). Simulate hepatic metabolism with microsomal incubations (CYP450 enzymes). For computational predictions, apply QSAR models to estimate hydrolysis rates based on Hammett σ constants for halogen substituents .
How can researchers validate the mechanism of action for 7,8-dibromo-4-chloropyrrolopyrazine in enzyme inhibition?
Basic:
Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive vs. non-competitive). Use fluorescence polarization to measure binding affinity to target enzymes .
Advanced:
Employ surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd). Combine with mutagenesis studies (e.g., alanine scanning) to identify critical residues in the enzyme’s active site. For irreversible inhibitors, use MALDI-TOF to detect covalent adduct formation .
What computational tools are suitable for predicting the reactivity of this compound?
Advanced:
Density functional theory (DFT) at the B3LYP/6-31G* level predicts electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations (AMBER or GROMACS) model solvation effects and conformational flexibility. For halogen bonding, use Cambridge Structural Database (CSD) analyses to compare with known interactions in similar crystals .
How should researchers handle discrepancies between theoretical and experimental spectral data?
Advanced:
Re-examine sample purity via elemental analysis (C, H, N). For HRMS discrepancies, calculate isotopic patterns (e.g., [M+2] peaks for bromine) using tools like mMass. If NMR signals conflict with predicted shifts, consider dynamic effects (e.g., rotamers) or paramagnetic impurities .
What are the best practices for scaling up synthesis without compromising purity?
Advanced:
Use process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for intermediate tracking). Optimize crystallization conditions (anti-solvent addition rate, seeding) to control particle size and polymorph formation. For hazardous steps (e.g., bromine handling), implement continuous flow systems to enhance safety .
How can researchers design SAR studies for halogenated pyrrolopyrazines?
Advanced:
Generate a congeneric series with systematic halogen substitutions (Cl, Br, I). Use Free-Wilson analysis or Topomer CoMFA to quantify substituent contributions. Validate models with leave-one-out cross-validation (Q² > 0.5). For in vivo correlation, measure logP (shake-flask method) and correlate with pharmacokinetic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
